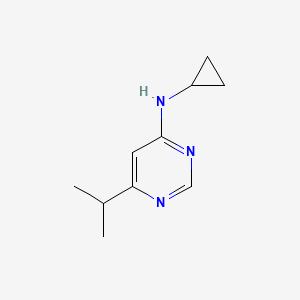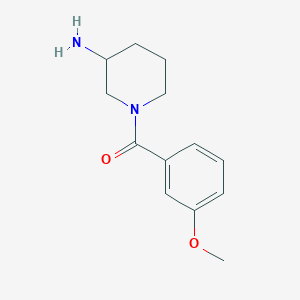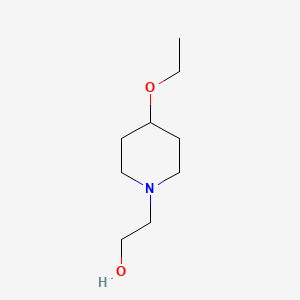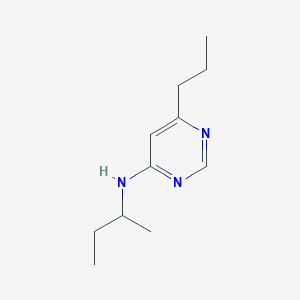[3-(methylamino)propyl]amine CAS No. 1248515-47-0](/img/structure/B1465774.png)
[(Furan-2-yl)methyl](methyl)[3-(methylamino)propyl]amine
Overview
Description
Furan-2-yl)methyl](methyl)[3-(methylamino)propyl]amine, commonly referred to as FMAPA, is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. FMAPA is a versatile compound that can be used in a variety of applications, including as a precursor for the synthesis of a variety of compounds. FMAPA has also been used in the synthesis of a wide range of drugs and agrochemicals, as well as in the production of a variety of other organic compounds.
Scientific Research Applications
Antibacterial Activity
Furan derivatives, including (Furan-2-yl)methyl[3-(methylamino)propyl]amine, have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria . The inclusion of the furan nucleus in medicinal chemistry is a strategic approach to combat microbial resistance. This compound’s potential in developing new antibacterial agents is significant, given the urgent need for novel treatments against drug-resistant infections.
Antifungal and Antiviral Uses
Beyond antibacterial applications, furan compounds also exhibit antifungal and antiviral activities . Their broad-spectrum efficacy makes them valuable in the treatment of various infectious diseases. Research into the specific mechanisms by which (Furan-2-yl)methyl[3-(methylamino)propyl]amine exerts its antifungal and antiviral effects could lead to the development of new drugs in these areas.
Cancer Research
The furan ring is a common feature in many anticancer agents. Studies have shown that furan derivatives can be effective in inhibiting the growth of cancer cells . The role of (Furan-2-yl)methyl[3-(methylamino)propyl]amine in cancer research is promising, with potential applications in designing new chemotherapy drugs.
Neurodegenerative Disease Treatment
Compounds containing the furan moiety have been associated with neuroprotective effects . This makes them candidates for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The specific application of (Furan-2-yl)methyl[3-(methylamino)propyl]amine in this field could involve the development of drugs that slow down the progression of these diseases.
Anti-Diabetic Effects
The furan nucleus has been linked to anti-diabetic properties, suggesting that furan derivatives could be used in managing type II diabetes . Research into how (Furan-2-yl)methyl[3-(methylamino)propyl]amine affects blood sugar levels and insulin sensitivity could pave the way for new therapeutic options for diabetic patients.
Photovoltaic Applications
Furan derivatives are not limited to biomedical applications; they also have roles in photovoltaic technologies . The electronic properties of furan compounds make them suitable for use in solar cells. Investigating the photovoltaic potential of (Furan-2-yl)methyl[3-(methylamino)propyl]amine could contribute to the development of more efficient renewable energy sources.
Food Industry Uses
In the food industry, furan derivatives are known for contributing to the aroma of cooked foods . (Furan-2-yl)methyl[3-(methylamino)propyl]amine could be explored for its flavor-enhancing properties, potentially leading to its use in food additives or flavoring agents.
Material Science
Lastly, the structural and vibrational characterization of furan derivatives is crucial in material science . Understanding the properties of (Furan-2-yl)methyl[3-(methylamino)propyl]amine can aid in the development of new materials with desired mechanical and thermal properties.
properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N,N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-11-6-4-7-12(2)9-10-5-3-8-13-10/h3,5,8,11H,4,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYVZQBVJXBCQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN(C)CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(3-Aminopiperidin-1-yl)methyl]benzoic acid](/img/structure/B1465697.png)
![6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid](/img/structure/B1465698.png)
![[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1465700.png)

![2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1465702.png)
![5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1465704.png)



